1-(3-Chloropropyl)imidazolidin-2-one

Beschreibung

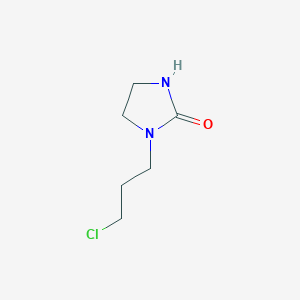

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFETHQFUOIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566865 | |

| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53710-77-3 | |

| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Chloropropyl Imidazolidin 2 One and Precursors

Strategies for Imidazolidin-2-one Ring Formation

The imidazolidin-2-one scaffold is a crucial structural motif in numerous biologically active compounds and synthetic intermediates. nih.gov Consequently, a variety of sophisticated methods have been developed for its construction, moving beyond classical approaches to embrace modern catalytic systems that offer greater efficiency and atom economy.

Catalytic Approaches: Metal Catalysis, Organocatalysis, and Brønsted Acid Catalysis

Modern synthetic chemistry has seen a surge in catalytic methods for constructing the imidazolidin-2-one ring, offering milder conditions and higher efficiency compared to stoichiometric reagents. nih.gov These can be broadly categorized into metal-based, organic, and acid catalysis.

Metal Catalysis has been extensively explored, utilizing various transition metals. Palladium-catalyzed reactions, for instance, are effective in the intermolecular diamination of 1,3-dienes with dialkylureas to yield vinyl-substituted imidazolidin-2-ones. nih.gov Copper(II) nitrate (B79036) has been successfully employed as a catalyst for the carbonylation of 1,2-diamines using dialkyl carbonates as an environmentally benign carbonyl source. organic-chemistry.orggoogle.com Furthermore, cerium(IV) oxide (CeO₂) has emerged as a robust heterogeneous catalyst for the synthesis of imidazolidin-2-one from ethylenediamine (B42938) carbamate, which can be derived from CO₂, showcasing a green chemistry approach. rsc.org

Organocatalysis provides a metal-free alternative for imidazolidin-2-one synthesis. Strong, non-nucleophilic organic bases, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven highly effective in catalyzing the intramolecular hydroamidation of propargylic ureas. mdpi.comgoogle.com This method is notable for its exceptionally fast reaction times, often completing in minutes at room temperature. Guanidine (B92328) bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been used to catalyze the formation of the ring from propargylamines, primary amines, and CO₂. phasetransfercatalysis.com Chiral imidazolidinones themselves can act as organocatalysts, activating α,β-unsaturated aldehydes towards various transformations via the formation of iminium ions. nih.govucalgary.ca

Brønsted Acid Catalysis is another effective strategy. Sulfamic acid has been documented as a catalyst for the carbonylation of 1,2-diamines with dialkyl carbonates. nih.gov Trifluoroacetic acid (TFA) can be used to catalyze the reaction of N-(2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones. nih.gov In some instances, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can mediate complex cascade reactions of substrates like 2-alkynylanilines, which can lead to related heterocyclic systems. organic-chemistry.org

Table 1: Comparison of Catalytic Approaches for Imidazolidin-2-one Synthesis

| Catalyst Type | Catalyst Example | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Metal Catalysis | Pd(II) complexes | 1,3-Dienes, Dialkylureas | Forms vinyl-substituted products; high efficiency. | nih.gov |

| Cu(NO₃)₂ | 1,2-Diamines, Dialkyl carbonates | Eco-friendly carbonyl source; good yields. | organic-chemistry.org | |

| CeO₂ | Ethylenediamine carbamate | Heterogeneous catalysis; utilizes CO₂ derivative. | rsc.org | |

| Organocatalysis | Phosphazene Base (BEMP) | Propargylic ureas | Metal-free; extremely rapid at room temp. | mdpi.comgoogle.com |

| Guanidine Base (TBD) | Propargylamines, CO₂ | Solvent-free conditions possible. | phasetransfercatalysis.com | |

| Brønsted Acid | Sulfamic Acid | 1,2-Diamines, Dialkyl carbonates | Simple, metal-free acid catalysis. | nih.gov |

Intramolecular Hydroamidation of Propargylic Ureas: Mechanistic Insights and Scope

A powerful and atom-economical route to the imidazolidin-2-one ring is the intramolecular hydroamidation of propargylic ureas. mdpi.com This method involves the cyclization of a urea (B33335) derivative containing a propargyl group (a three-carbon unit with a C≡C triple bond).

The reaction is most effectively catalyzed by strong organobases, with the phosphazene base BEMP showing superior activity compared to amidine or guanidine bases. mdpi.comgoogle.com The process exhibits excellent chemo- and regioselectivity, exclusively favoring the 5-exo-dig cyclization to form the five-membered imidazolidin-2-one ring over other potential pathways. mdpi.com A significant advantage of this methodology is its operation under ambient conditions, often requiring only minutes to reach completion. mdpi.com

Mechanistic Insights: Density Functional Theory (DFT) studies suggest that for substrates leading to saturated imidazolidin-2-ones, the reaction proceeds via a nonassisted cyclization of the deprotonated urea. mdpi.comgoogle.com For substrates that form unsaturated imidazol-2-ones, the mechanism is believed to involve a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization. mdpi.comgoogle.com

Scope: The methodology demonstrates a wide substrate scope. Propargylic ureas with a quaternary carbon adjacent to the alkyne react smoothly to give excellent yields. mdpi.com The reaction tolerates both electron-donating and electron-withdrawing substituents on aryl groups attached to the urea nitrogen. mdpi.comgoogle.com Furthermore, propargylic ureas with internal triple bonds also react efficiently to provide the corresponding imidazolidin-2-ones. mdpi.com The process is robust enough to be performed as a one-pot synthesis starting directly from propargylic amines and isocyanates. mdpi.comgoogle.com

Carbonylation Reactions of Diamines and Related Cyclization Protocols

The most traditional and direct approach to forming the imidazolidin-2-one ring is through the carbonylation of a 1,2-diamine precursor. nih.gov This involves reacting the diamine with a reagent that can transfer a carbonyl group.

A variety of carbonylating agents have been utilized. While toxic phosgene (B1210022) and its equivalents were used historically, modern methods favor safer and more sustainable alternatives. organic-chemistry.org These include:

Carbon Monoxide (CO): Oxidative carbonylation using a CO/O₂ mixture, often catalyzed by selenium or palladium, can convert N,N'-dialkylethylenediamines to imidazolidin-2-ones. nih.gov

Carbon Dioxide (CO₂): As a green and renewable C1 source, CO₂ can be used for the carbonylation of aliphatic 1,2-diamines, a reaction that can be catalyzed by CeO₂. nih.govrsc.org

Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) serve as eco-friendly carbonylating agents. organic-chemistry.org These reactions can be catalyzed by metal salts such as copper(II) nitrate (Cu(NO₃)₂) or lead(II) nitrate (Pb(NO₃)₂). organic-chemistry.orggoogle.com

Carbonyldiimidazole (CDI): CDI is an effective and safe carbonyl transfer agent that reacts with 1,2-diamines to form imidazolidin-2-ones, releasing imidazole (B134444) and CO₂ as byproducts. google.com This method is often used in multi-step and one-pot syntheses. google.com

These cyclization protocols are versatile and represent a fundamental strategy for constructing the core heterocyclic structure. nih.gov

Table 2: Selected Carbonylation Agents for Imidazolidin-2-one Synthesis

| Carbonyl Source | Catalyst/Conditions | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Carbon Monoxide (CO) | Selenium (cat.), O₂ | N,N'-Dialkylethylenediamines | Direct carbonylation | nih.gov |

| Carbon Dioxide (CO₂) | CeO₂ (cat.), 2-Propanol | Ethylenediamine | Green, renewable C1 source | rsc.org |

| Dimethyl Carbonate | Cu(NO₃)₂ (cat.), Heat | Vicinal Diamines | Phosgene-free, eco-friendly | organic-chemistry.org |

| Carbonyldiimidazole | Toluene, Heat | 1,2-Diamines | Safe, releases benign byproducts | google.com |

Aziridine (B145994) Ring Expansion Methodologies in Cyclic Urea Synthesis

An elegant, though less common, strategy for synthesizing five-membered cyclic ureas involves the ring expansion of three-membered aziridine rings. nih.gov The inherent ring strain of aziridines makes them valuable precursors for building larger heterocyclic systems.

A key example of this methodology is the nickel-catalyzed reaction of aziridines with isocyanates. nih.gov In this transformation, a nickel(0) catalyst facilitates a cycloaddition between the aziridine and the isocyanate. The reaction initially forms an iminooxazolidine intermediate. Upon further reaction time or under specific conditions, this intermediate isomerizes to the more thermodynamically stable imidazolidin-2-one product. nih.gov The mechanism involves the nickel catalyst acting as a Lewis acid to promote the isomerization step. nih.gov This approach provides a unique pathway to the imidazolidin-2-one skeleton, starting from readily available aziridine precursors.

Introduction of the 3-Chloropropyl Moiety

Once the imidazolidin-2-one ring is formed, the final step in synthesizing the target compound is the introduction of the 3-chloropropyl group onto one of the ring's nitrogen atoms.

N-Alkylation Strategies Utilizing 3-Chloropropyl Precursors

The most direct method for attaching the 3-chloropropyl side chain is through a nucleophilic substitution reaction, specifically an N-alkylation. This reaction follows the principles of a standard SN2 mechanism.

The strategy involves reacting pre-formed imidazolidin-2-one with a suitable 3-chloropropyl precursor that contains a good leaving group. The ideal alkylating agent for this purpose is 1-bromo-3-chloropropane. The bromine atom is a more reactive leaving group than the chlorine atom, allowing for selective alkylation.

The general procedure is as follows:

Deprotonation: The imidazolidin-2-one is treated with a base to deprotonate one of the N-H groups, generating a nucleophilic amide anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). mdpi.com

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane.

Displacement: The bromide ion is displaced in an SN2 reaction, forming a new C-N bond and yielding the desired product, 1-(3-chloropropyl)imidazolidin-2-one, while leaving the chloro- group at the end of the propyl chain intact.

This regioselective alkylation is a well-established technique for functionalizing nitrogen heterocycles and provides a reliable route to the final target compound. mdpi.com

Reactions Involving 3-Chloropropyl Isocyanate

3-Chloropropyl isocyanate serves as a key building block in the synthesis of various heterocyclic structures due to its dual reactivity, possessing both an electrophilic isocyanate group and a terminal alkyl chloride. sigmaaldrich.com Its linear formula is Cl(CH₂)₃NCO. sigmaaldrich.com The synthesis of N-substituted imidazolidin-2-ones often proceeds through the formation of a urea intermediate by reacting an appropriate amine with an isocyanate. nih.gov

In the context of this compound, a primary synthetic route involves the reaction of 3-chloropropyl isocyanate with a suitable N-substituted ethylenediamine or a precursor like aziridine. The isocyanate group readily reacts with a primary or secondary amine to form a urea linkage. Subsequent intramolecular cyclization, typically base-catalyzed, results in the formation of the five-membered imidazolidin-2-one ring.

For example, the general synthesis of N-allylureas, which are precursors to imidazolidin-2-ones, involves the straightforward reaction of an allylic amine with an isocyanate. nih.gov Adapting this method, 3-chloropropyl isocyanate can be reacted with N-substituted aminoethyl derivatives. The reaction of N-allylaniline with ethyl isocyanate, for instance, yields 1-allyl-3-ethyl-1-phenylurea in 92% yield. nih.gov This highlights the high efficiency of urea formation from isocyanates, a principle that underpins the synthesis of the acyclic precursor to this compound. The subsequent cyclization step is crucial for forming the final heterocyclic product.

Table 1: Illustrative Urea Synthesis from Isocyanates

| Amine Precursor | Isocyanate | Product | Yield (%) |

| N-allylaniline | Ethyl isocyanate | 1-Allyl-3-ethyl-1-phenylurea | 92 |

| N-benzylbut-3-en-2-ylamine | 4-methoxyphenyl isocyanate | 1-Benzyl-1-(but-3-en-2-yl)-3-(4-methoxyphenyl)urea | 88 |

This table showcases the general efficiency of forming urea precursors from the reaction of amines and isocyanates, a key step in the synthesis of substituted imidazolidin-2-ones. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for improving yield, reducing costs, and minimizing environmental impact. Key areas of focus include the adoption of solvent-free protocols, the use of microwave irradiation to accelerate reactions, ensuring precise chemical and regiochemical control, and developing sustainable, atom-economical methods.

Solvent-Free Synthetic Protocols and Microwave-Assisted Reactions

Modern synthetic chemistry increasingly favors solvent-free and microwave-assisted protocols to enhance efficiency and align with green chemistry principles. Solvent-free reactions, also known as solid-state reactions, reduce waste and can sometimes lead to different reactivity and selectivity compared to solution-phase synthesis. For instance, benzimidazolidinones have been efficiently synthesized from 1,2-benzenediamines and urea under solvent-free conditions. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazolidinone derivatives and related structures. researchgate.netsemanticscholar.org For example, a one-pot, three-component reaction to produce complex triazole derivatives demonstrated excellent yields (up to 96%) and short reaction times under microwave irradiation. nih.gov These methodologies offer a promising avenue for the efficient production of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield |

| 1,3-Dipolar Cycloaddition | Refluxing Toluene | 5 days | 76% |

| Microwave-Assisted Cycloaddition | Microwave Irradiation | 10-20 min | >90% |

| Fused Triazole Synthesis | Conventional Heating | 12-24 hours | Moderate |

| Fused Triazole Synthesis | Microwave Irradiation | 15-30 min | High |

This table illustrates the significant reduction in reaction time and potential for improved yields when using microwave-assisted techniques compared to conventional heating methods for heterocyclic synthesis. researchgate.netumich.edu

Chemo- and Regioselective Control in Synthesis

Chemo- and regioselectivity are paramount in the synthesis of complex molecules like this compound to ensure the desired isomers are formed and to avoid unnecessary protection-deprotection steps.

Regioselectivity is crucial when a precursor molecule has multiple reactive sites. A highly regioselective synthesis of 4-(het)arylimidazolidin-2-ones was achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. This method benefits from readily available starting materials and a simple procedure, with the observed regioselectivity rationalized by quantum chemistry calculations. nih.gov

Chemoselectivity, the ability to react with one functional group in the presence of others, is also vital. In the synthesis of imidazolidin-2-ones from propargylic ureas, the use of an organo-catalyst achieved excellent chemo- and regioselectivity for the five-membered cyclic ureas under ambient conditions. researchgate.net Similarly, palladium-catalyzed carboamination of N-allylureas can form imidazolidin-2-ones with good to excellent diastereoselectivity, creating up to two stereocenters in a single step. nih.gov Such precise control is essential for the efficient and targeted synthesis of specific imidazolidin-2-one derivatives.

Table 3: Examples of Controlled Selectivity in Imidazolidin-2-one Synthesis

| Synthetic Method | Type of Control | Key Feature | Outcome |

| Acid-catalyzed cyclization of ureas | Regioselective | Controlled attack of C-nucleophile | Specific 4-substituted imidazolidin-2-ones |

| Base-catalyzed hydroamidation | Chemo- & Regioselective | Selective 5-exo-dig cyclization | Exclusive formation of 5-membered ring |

| Pd-catalyzed carboamination | Diastereoselective | Syn-addition across the alkene | Controlled stereochemistry at C4 and C5 |

This table highlights different strategies to achieve selectivity in the synthesis of the imidazolidin-2-one core. nih.govnih.govresearchgate.net

Development of Sustainable and Atom-Economical Methodologies

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic routes. rsc.org An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org

Multicomponent reactions (MCRs) are a powerful strategy for improving atom economy and process efficiency. A pseudo-multicomponent, one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones has been developed, which combines Schiff base formation, reduction, and cyclization in a single process, achieving yields up to 81%. mdpi.com This approach is lauded for its sustainability and efficiency. mdpi.com

The choice of reagents is also critical for sustainability. The use of carbon dioxide (CO₂) or dialkyl carbonates as the carbonyl source for the cyclization of 1,2-diamines is a more atom-economical and environmentally benign alternative to toxic reagents like phosgene. mdpi.com Catalytic systems, such as those using copper(II) or ceria-based nanoparticles, have been developed to facilitate these transformations efficiently. mdpi.com These sustainable methods represent the frontier of modern heterocyclic synthesis, offering greener pathways to compounds like this compound.

Table 4: Green Chemistry Metrics for Synthetic Protocols

| Method | Key Principle | Atom Economy | E-Factor |

| Classical Synthesis | Multi-step, stoichiometric reagents | Low | High |

| Reagentless Iodosulfenylation | 100% atom-economic | 100% | 0.19 |

| MCR for Imidazolidin-2-ones | One-pot, reduced workup | High | Low |

| Carbonylation with CO₂ | Use of benign C1 source | High | Low |

This table provides a conceptual comparison of different synthetic approaches based on key green chemistry metrics, illustrating the advantages of modern, sustainable methodologies. mdpi.comrsc.orgmdpi.com

Chemical Reactivity and Transformation Pathways of 1 3 Chloropropyl Imidazolidin 2 One

Nucleophilic Substitution Reactions of the Chloropropyl Group

The primary and most exploited reaction pathway for 1-(3-chloropropyl)imidazolidin-2-one involves the nucleophilic substitution of the chloride on the propyl chain. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com The carbon atom attached to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a variety of derivatives.

The chloropropyl group of this compound can undergo intermolecular nucleophilic substitution with various nucleophiles, such as amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The following table illustrates some potential intermolecular functionalization reactions of this compound based on known reactions of similar alkyl halides:

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Diethylamine | 1-(3-(Diethylamino)propyl)imidazolidin-2-one | google.comgoogle.com |

| Thiol | Ethanethiol | 1-(3-(Ethylthio)propyl)imidazolidin-2-one | nih.govrsc.orgbohrium.com |

| Alkoxide | Sodium methoxide | 1-(3-Methoxypropyl)imidazolidin-2-one | libretexts.org |

This table presents illustrative examples of potential reactions. Specific reaction conditions would need to be optimized for this compound.

The presence of both a nucleophilic nitrogen atom within the imidazolidin-2-one ring and an electrophilic chloropropyl chain in the same molecule allows for intramolecular cyclization. This process leads to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govmdpi.comnih.govrsc.org The reaction is typically promoted by a base, which deprotonates the N-H group of the imidazolidin-2-one ring, increasing its nucleophilicity and facilitating the intramolecular attack on the chloropropyl chain.

One likely outcome of such a cyclization is the formation of a tetrahydropyrimido[1,2-a]imidazolidin-2-one ring system. The reaction would proceed via an intramolecular SN2 mechanism, where the deprotonated nitrogen atom of the imidazolidin-2-one ring acts as the nucleophile, attacking the electrophilic carbon of the chloropropyl chain and displacing the chloride ion. This results in the formation of a new six-membered ring fused to the original imidazolidin-2-one ring. The formation of medium-sized rings through similar intramolecular cyclizations has also been documented. researchgate.netyoutube.comnih.gov

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring possesses its own set of reactive sites, namely the two nitrogen atoms of the urea (B33335) moiety and the carbonyl group. These sites can be involved in various transformations, further expanding the synthetic utility of this compound.

The nitrogen atoms of the imidazolidin-2-one ring can undergo N-alkylation and N-acylation reactions. The N-H proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents on the ring. google.comgoogle.com For example, in the presence of a strong base like sodium hydride, the imidazolidin-2-one ring can be deprotonated and subsequently alkylated or acylated.

The carbonyl group of the imidazolidin-2-one ring can undergo typical carbonyl reactions, most notably reduction. wikipedia.orglibretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a methylene (B1212753) group (CH₂), leading to the corresponding imidazolidine (B613845) derivative. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less effective for the reduction of amides and ureas. Other transformations, such as the reaction with organometallic reagents like Grignard reagents, could potentially lead to the addition to the carbonyl group, though such reactions are less common for ureas compared to ketones or esters.

The following table summarizes potential reduction reactions of the carbonyl group in this compound:

| Reagent | Product Type | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Chloropropyl)imidazolidine | Complete reduction of the carbonyl group to a methylene group. | wikipedia.orglibretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction or slow reduction | Generally not strong enough to reduce amides/ureas efficiently. | libretexts.orgtcichemicals.com |

This table presents illustrative examples of potential reactions. Specific reaction conditions would need to be optimized.

The imidazolidin-2-one ring can potentially undergo ring-opening or ring-expansion reactions under specific conditions, providing access to different molecular scaffolds. For instance, hydrolysis of the urea functionality under harsh acidic or basic conditions could lead to ring-opening to form a diamine derivative. While less common, ring-expansion reactions could also be envisioned, potentially through rearrangement pathways. Analogous ring-opening reactions have been reported for similar heterocyclic systems like N-cyclopropylamides and oxazolidin-2-ones, suggesting that such transformations could be explored for imidazolidin-2-one derivatives. rsc.orgrsc.org

Chemoselective Transformations and Compatibility with Diverse Functional Groups

The chemical structure of this compound features two primary reactive sites: the secondary amine (N3-H) within the cyclic urea ring and the primary alkyl chloride at the terminus of the C3 side chain. This duality allows for a range of chemoselective transformations, where one functional group can be reacted with high selectivity while leaving the other intact. The choice of reagents and reaction conditions is paramount in directing the transformation to the desired site.

Transformations at the Alkyl Chloride Terminus

The primary alkyl chloride group is an excellent electrophile for SN2 reactions. masterorganicchemistry.com By selecting appropriate nucleophiles, typically those with low basicity, selective substitution at the chloropropyl chain can be achieved without affecting the N3-H group of the imidazolidinone ring. The reactivity of alkyl halides in such substitutions generally follows the order I > Br > Cl, meaning that displacement of the chloride may require more forcing conditions compared to the corresponding bromide or iodide. msu.edu

These reactions are compatible with the cyclic urea moiety, which remains stable under these conditions. This pathway is valuable for introducing a wide variety of functional groups at the end of the propyl chain.

Table 1: Examples of Chemoselective Nucleophilic Substitution at the Chloropropyl Chain

| Nucleophile | Reagent Example | Product Structure | Functional Group Introduced |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)imidazolidin-2-one | Azide |

| Iodide | Sodium Iodide (NaI) | 1-(3-Iodopropyl)imidazolidin-2-one | Iodide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(3-(Phenylthio)propyl)imidazolidin-2-one | Thioether |

Transformations at the N3-Amine Site

Conversely, the N3-H group can be selectively functionalized in the presence of the alkyl chloride. This typically involves deprotonation of the nitrogen atom with a strong, non-nucleophilic base (e.g., sodium hydride) to form a potent nucleophile, which can then react with various electrophiles. beilstein-journals.org This approach prevents the base from acting as a nucleophile towards the alkyl chloride. The resulting N-anion reacts readily with electrophiles like alkyl halides or acyl chlorides. In this scenario, the chloropropyl chain remains unaltered, provided the chosen electrophile is more reactive than the intramolecular C-Cl bond.

Table 2: Examples of Chemoselective Derivatization at the N3-Position

| Reagent Class | Reagent Example | Product Structure | Functional Group Introduced |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | 1-(3-Chloropropyl)-3-methylimidazolidin-2-one | N-Methyl |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-(3-chloropropyl)imidazolidin-2-one | N-Acetyl |

The ability to perform these reactions chemoselectively underscores the versatility of this compound as a building block for more complex molecules.

Regioselectivity in Subsequent Derivatization and Cyclization Reactions

Regioselectivity becomes a critical consideration in derivatization and, most notably, in intramolecular cyclization reactions of this compound and its derivatives.

Regioselectivity in N-Derivatization

For simple derivatization reactions involving the imidazolidinone ring, the regioselectivity is straightforward. Since the N1 position is already occupied by the 3-chloropropyl group, any subsequent alkylation or acylation will occur exclusively at the only available site: the N3 nitrogen atom. This provides a reliable method for synthesizing N1, N3-disubstituted imidazolidin-2-one derivatives.

Regioselectivity in Intramolecular Cyclization

Intramolecular cyclization of this compound presents a more complex case of regioselectivity, with multiple potential pathways depending on the reaction conditions. The reaction is typically induced by a base, which deprotonates a nucleophilic atom within the molecule, prompting an intramolecular attack on the electrophilic carbon bearing the chlorine atom. Two primary regioisomeric cyclization products are possible.

N3-Cyclization: The deprotonated N3-amide nitrogen can act as the intramolecular nucleophile. This attack would form a new six-membered ring, resulting in a fused bicyclic system. This pathway leads to the formation of a hexahydropyrimido[1,2-a]imidazol-2(1H)-one structure.

O-Cyclization: The carbonyl oxygen of the cyclic urea can also act as a nucleophile. While amides are generally less nucleophilic at the oxygen, this pathway is well-documented for analogous acyclic N'-(chloroalkyl)ureas, which cyclize to form imino-oxazine or oxazoline (B21484) structures. nih.gov In the case of this compound, O-cyclization would lead to a different fused bicyclic product, a tetrahydro-2H-imidazo[2,1-b] nih.govCurrent time information in Merrimack County, US.oxazinium chloride.

The regiochemical outcome—whether the reaction proceeds via N- or O-cyclization—is highly dependent on factors such as the nature of the base, solvent polarity, and temperature. These conditions can influence the relative nucleophilicity of the nitrogen versus the oxygen atom, thus directing the reaction toward one regioisomer over the other.

Table 3: Potential Regioselective Intramolecular Cyclization Pathways

| Pathway | Nucleophile | Ring Formed | Product Class |

|---|---|---|---|

| N3-Cyclization | N3-Amide Nitrogen | 6-membered | Fused Bicyclic Aminal |

This competition between N- and O-cyclization highlights the nuanced reactivity of the molecule and the importance of precise reaction control to achieve a desired regioisomeric product.

Strategic Applications in Complex Organic Synthesis and Material Science

Role as a Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of 1-(3-chloropropyl)imidazolidin-2-one makes it an ideal starting material for the synthesis of diverse and complex heterocyclic systems. The electrophilic chloropropyl chain and the nucleophilic nitrogen atom of the urea (B33335) moiety are key handles for constructing new chemical bonds and rings.

The primary utility of this compound in this context is its function as an alkylating agent. The chlorine atom on the propyl chain is a good leaving group, facilitating nucleophilic substitution reactions (SN2). This allows for the straightforward introduction of a wide array of functional groups onto the propyl side chain, leading to a diverse library of N1-substituted imidazolidin-2-one derivatives.

The general reaction involves treating this compound with a suitable nucleophile, often in the presence of a base to either enhance the nucleophilicity of the attacking species or to neutralize the HCl byproduct. This method provides access to compounds with varied physicochemical properties, which is particularly valuable in fields like medicinal chemistry where structure-activity relationships are explored. researchgate.net

Table 1: Synthesis of Derivatives via Nucleophilic Substitution

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Amines | Secondary Amine (e.g., Piperidine) | Tertiary Amine | Medicinal Chemistry, Catalysis |

| Thiols | Thiophenol | Thioether | Material Science, Medicinal Chemistry |

| Alcohols/Phenols | Phenoxide | Ether | Agrochemicals, Pharmaceuticals |

| Carbanions | Malonic Ester Enolate | Alkylated Carbon Chain | Complex Molecule Synthesis |

This versatility allows chemists to systematically modify the structure and tune the properties of the resulting molecules for specific applications.

The bifunctional nature of this compound is strategically employed in the synthesis of more complex, multi-cyclic systems such as fused and spirocyclic scaffolds. These rigid, three-dimensional structures are of significant interest in drug discovery and material science. organic-chemistry.org

Fused Architectures: Fused-ring systems can be constructed via intramolecular cyclization. This typically involves a preliminary reaction to introduce a nucleophilic group elsewhere in the molecule, which then attacks the electrophilic chloropropyl chain to form a new ring. For instance, a nucleophile can be added to the N3 position of the imidazolidinone ring. The subsequent intramolecular reaction of this new nucleophile with the tethered chloropropyl chain results in a bicyclic structure where a new ring is fused to the original imidazolidinone core. mdpi.com This strategy is a powerful method for generating novel polycyclic imidazolidinones. nih.govacs.org

Spirocyclic Architectures: Spirocycles, compounds where two rings share a single common atom, can also be synthesized using this precursor. organic-chemistry.org The synthesis of spirocyclic indolines containing an imidazolidinone scaffold has been achieved through multi-step sequences where the imidazolidinone is a key component. mdpi.com The chloropropyl chain can be used to connect the imidazolidinone nitrogen to another cyclic system, creating a spiro-junction. This structural motif is valuable as it introduces a defined three-dimensional geometry into the molecule, which can be crucial for specific binding interactions with biological targets. organic-chemistry.org

Table 2: Strategies for Complex Scaffold Construction

| Architecture Type | Synthetic Strategy | Key Reaction | Description |

|---|---|---|---|

| Fused | Intramolecular Cyclization | Nucleophilic Substitution | The chloropropyl chain is attacked by a nucleophile within the same molecule to form a new, fused ring. |

| Spirocyclic | Intermolecular coupling followed by cyclization | Sequential Reactions | The molecule is used as a building block to link two separate ring systems through a single spiro-atom. |

The imidazolidin-2-one ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This means that this particular heterocyclic core is found in a multitude of compounds with a wide range of biological activities, including several FDA-approved drugs such as the antibiotic azlocillin (B1666447) and the antihypertensive imidapril (B193102). nih.govwikipedia.org

The utility of this compound lies in its ability to serve as a versatile starting point for generating large libraries of novel compounds for drug discovery screening. The propyl chain acts as a flexible linker, allowing medicinal chemists to attach various pharmacophores (the parts of a molecule responsible for its biological activity) at a distance from the core ring. This enables systematic exploration of the chemical space around the imidazolidinone scaffold to optimize binding to biological targets and improve pharmacological properties. researchgate.net Derivatives of imidazolidinone have shown significant potential as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov

Applications in the Development of Functional Materials and Polymers

Beyond its use in synthesizing discrete small molecules, this compound holds potential as a monomer or intermediate in the creation of functional polymers and supramolecular assemblies.

The development of functional polymers often relies on monomers that contain specific chemical moieties to impart desired properties to the final material. This compound is a classic example of an A-B type monomer, containing two distinct reactive sites: the nucleophilic N-H group on the ring and the electrophilic C-Cl group at the end of the propyl chain.

This bifunctionality allows it to undergo step-growth polymerization. For example, under appropriate basic conditions, it could theoretically undergo self-polycondensation, where the deprotonated nitrogen of one monomer attacks the chloropropyl group of another, forming a polymer chain with repeating imidazolidinone units linked by propyl chains. More practically, it can be copolymerized with other A-A or B-B type monomers. For instance, reacting it with a diamine (an A-A monomer) could lead to the formation of a functional polyamine, with the imidazolidinone ring acting as a recurring pendant group. Such polymers could have applications in areas like coatings, adhesives, or as functional resins for catalysis or separation, similar to how main-chain polymers of chiral imidazolidinones have been used for asymmetric catalysis. nih.gov The synthesis of various polyamides and poly(amide-imide)s often incorporates heterocyclic units to enhance properties like thermal stability. caltech.eduresearchgate.net Furthermore, imidazolidinone-based nitroxides have been successfully employed in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization, highlighting the compatibility of this scaffold with modern polymer synthesis techniques. acs.orgcmu.edu

Table 3: Potential Polymerization Reactions

| Polymerization Type | Co-monomer | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Polycondensation | None (self-condensation) | Poly(amino-ether) like | Functionalized backbone |

| Polycondensation | Diamine | Polyamine | Basic polymer with H-bonding side groups |

| Polycondensation | Diol/Bisphenol | Polyether | Thermally stable material |

Supramolecular chemistry is the study of chemical systems held together by non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The imidazolidin-2-one moiety is exceptionally well-suited for applications in this field due to its distinct hydrogen bonding capabilities. koreascience.kr

The cyclic urea structure contains two key features for molecular recognition:

Hydrogen Bond Donor: The N-H proton is a good hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

This donor-acceptor pattern allows imidazolidinone units to form strong and highly directional hydrogen bonds with themselves (self-assembly) or with other molecules (molecular recognition). koreascience.kr Research has demonstrated that scaffolds based on 2-imidazolidone (B142035) can act as selective receptors for anions, particularly oxyanions like acetate (B1210297) and phosphate, by using the N-H groups to bind the negatively charged guest. koreascience.kr

By incorporating this compound into larger structures like macrocycles or polymers, materials can be designed with specific binding pockets. These systems could function as sensors, capable of detecting specific ions or small molecules, or as transport agents. The principles are similar to those used in polyamides containing imidazole (B134444) and pyrrole (B145914) units, which are designed for the specific recognition of DNA sequences. caltech.edu The development of functional polymer electrolytes based on poly(1,2,3-triazolium)s also showcases the utility of nitrogen-containing heterocycles in creating materials for ion conduction and recognition. rsc.org

Table 4: Supramolecular Interactions of the Imidazolidin-2-one Moiety

| Functional Group | Role | Type of Interaction | Potential Application |

|---|---|---|---|

| N-H (Amide) | Hydrogen Bond Donor | Hydrogen Bonding | Anion Recognition, Self-Assembly |

| C=O (Carbonyl) | Hydrogen Bond Acceptor | Hydrogen Bonding, Dipole-Dipole | Binding of Neutral Molecules, Crystal Engineering |

Precursors to Other Nitrogen-Containing Heterocyclic Systems and Analogs (e.g., Imidazolidine-2-thiones)

The chemical architecture of this compound, featuring a reactive chloropropyl side chain attached to a stable five-membered heterocyclic core, theoretically positions it as a valuable intermediate for the synthesis of more complex, fused, or substituted nitrogen-containing heterocyclic systems. The presence of the terminal electrophilic carbon on the propyl chain and the nucleophilic nitrogen atoms within the imidazolidinone ring suggests potential for intramolecular cyclization reactions, leading to the formation of bicyclic structures. Furthermore, the chloro group can be displaced by various nucleophiles to introduce new functionalities, which can then participate in subsequent ring-forming reactions.

Despite this synthetic potential, a comprehensive review of available scientific literature and patent databases reveals a notable absence of specific research detailing the use of this compound as a direct precursor to other nitrogen-containing heterocyclic systems, such as imidazolidine-2-thiones or their analogs. While the conversion of imidazolidin-2-ones to their thione counterparts is a known transformation, and the reactivity of alkyl halides is a fundamental concept in organic synthesis, dedicated studies commencing from this compound for this purpose are not documented in the public domain.

The hypothetical conversion to an imidazolidine-2-thione analog would likely involve a two-step process: first, the substitution of the chloro group with a sulfur nucleophile, such as a thiocyanate (B1210189) salt, followed by a cyclization step. Alternatively, direct thionation of the carbonyl group could be explored, although this might be complicated by the reactivity of the chloropropyl chain.

Similarly, the formation of other heterocyclic analogs could be envisioned through various synthetic routes. For instance, reaction with a primary amine could lead to a secondary amine, which could then undergo intramolecular cyclization to form a piperazine-fused system. Reaction with azide (B81097) followed by reduction and cyclization could yield a triazepine-fused structure.

However, it is crucial to reiterate that these proposed synthetic pathways are speculative and are not substantiated by published research focused on this compound. The lack of available data prevents the inclusion of detailed research findings or data tables for such transformations.

Advanced Mechanistic and Spectroscopic Investigations

Elucidation of Reaction Mechanisms and Key Intermediates

The chemical behavior of 1-(3-Chloropropyl)imidazolidin-2-one and related N-substituted imidazolidin-2-ones is governed by a variety of reaction pathways and the formation of transient intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and synthesizing desired products.

Base-mediated reactions are a cornerstone in the synthesis and transformation of imidazolidin-2-one derivatives. These reactions can, however, lead to the formation of isomeric side products through various isomerization pathways. For instance, in the synthesis of certain imidazolidin-2-ones, base-mediated isomerization of N-allyl groups to N-(1-propenyl) groups has been observed as a competing reaction. nih.gov While specific studies on this compound are not prevalent, the general principles of base-catalyzed isomerization are applicable.

Another relevant pathway involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. acs.org Density Functional Theory (DFT) studies suggest a plausible mechanism for the formation of imidazol-2-ones involves a base-mediated isomerization to an allenamide intermediate. acs.org This highlights the role of the base in facilitating migrations of unsaturation within the N-substituent, a process that could potentially occur in derivatives of this compound under basic conditions, depending on the specific reaction environment.

In the context of kinetic studies of certain 4-imidazolidinone prodrugs, product analysis has revealed the formation of isomeric forms at physiological pH. nih.gov This isomerization underscores the potential for structural rearrangement in the imidazolidinone system under specific conditions. nih.gov

Table 1: Examples of Base-Mediated Isomerization in Imidazolidin-2-one Chemistry

| Starting Material Type | Base/Catalyst | Isomerization Pathway | Product Type |

| N-allylurea derivatives | Palladium catalyst | N-allyl to N-(1-propenyl) isomerization | Substituted imidazolidin-2-ones |

| Propargylic ureas | Phosphazene base | Isomerization to an allenamide intermediate | Imidazol-2-ones |

| 4-imidazolidinone prodrugs | Aqueous buffer (pH 6.9-7.4) | Formation of isomeric forms of the parent drug | Isomeric imidazolidinones |

Cyclic iminium cations are key reactive intermediates in a variety of reactions that form or modify the imidazolidinone ring. The in situ generation of these cations from precursors such as N-(2,2-dialkoxyethyl) ureas has been demonstrated. nih.govmdpi.com In this approach, acid-promoted elimination of an alcohol molecule from a cyclic ether intermediate furnishes an iminium cation, which is then trapped by a nucleophile to yield the final substituted imidazolidin-2-one. nih.govmdpi.com

This reactivity is not limited to pre-formed imidazolidinone rings. Aza-oxyallyl cations, which can be considered related intermediates, are generated in situ from N-benzyloxy-2-chloroamides and react in (3+2) cycloadditions with imines to form imidazolidin-4-ones. nih.gov Computational studies support the role of these cationic species in the reaction mechanism. nih.gov The formation of these intermediates is a critical step that dictates the regioselectivity and stereoselectivity of the final product.

Table 2: Formation and Reaction of Cyclic Iminium Cation Intermediates

| Precursor | Reaction Conditions | Intermediate | Subsequent Reaction | Final Product |

| N-(2,2-dialkoxyethyl) ureas | Acid catalysis (e.g., TFA) | Cyclic iminium cation | Trapping by C-nucleophiles | Substituted imidazolidin-2-ones |

| N-benzyloxy-2-chloroamides | Base (e.g., NEt3) | Aza-oxyallyl cation | (3+2) cycloaddition with imines | Imidazolidin-4-ones |

Application of Advanced Spectroscopic Techniques for Structural and Kinetic Studies

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural determination and the study of the dynamic behavior of imidazolidin-2-one derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. Studies on N-acylimidazolidines have utilized 1H, 13C, and 2D NMR techniques such as NOESY, HMQC, and HMBC to fully assign proton and carbon signals and to analyze the conformational features of these molecules. researchgate.net Due to hindered rotation around the N-CO bond, many N-substituted imidazolidinones exist as a mixture of E/Z rotamers in solution, a phenomenon that is readily studied by NMR. researchgate.net Solid-state NMR has also been employed to investigate the tautomeric forms of related compounds like 1,3-imidazolidine-2-thione. researchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is crucial for identifying reaction products and intermediates. For example, LC-MS data was used to suggest the presence of an isomeric product during the kinetic analysis of the decomposition of a 4-imidazolidinone prodrug. nih.gov High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized imidazolidinone derivatives. nih.gov

Kinetic studies often employ spectroscopic methods to monitor the progress of a reaction over time. For instance, UV and 1H NMR monitoring have been used to study the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones. researchgate.net Similarly, the kinetics of decomposition of 4-imidazolidinone prodrugs were followed by monitoring the decrease in the concentration of the intact molecule in aqueous solutions at various pH values. nih.gov

Table 3: Application of Spectroscopic Techniques in the Study of Imidazolidinone Derivatives

| Spectroscopic Technique | Application | Information Obtained |

| 1H and 13C NMR | Structural elucidation and conformational analysis of N-acylimidazolidines. researchgate.net | Assignment of proton and carbon signals, determination of E/Z rotamer ratios. |

| 2D NMR (NOESY, HMQC, HMBC) | Complete assignment of NMR resonances and confirmation of molecular structure. researchgate.net | Through-space and through-bond correlations between nuclei. |

| Solid-State NMR | Investigation of tautomeric forms in the solid state. researchgate.net | Information on the dominant tautomer and chemical shift anisotropies. |

| LC-MS | Identification of products and intermediates in reaction mixtures and kinetic studies. nih.gov | Separation and mass determination of components in a mixture. |

| HRMS | Confirmation of the elemental composition of synthesized compounds. nih.gov | Precise mass measurement to verify the molecular formula. |

| UV and 1H NMR Monitoring | Kinetic analysis of hydrolysis and decomposition reactions. nih.govresearchgate.net | Reaction rates, order of reaction, and pH-rate profiles. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to model the electronic structure and properties of molecules like 1-(3-Chloropropyl)imidazolidin-2-one. DFT calculations allow for the accurate prediction of molecular geometries, energies, and reactivity patterns.

DFT calculations are employed to analyze the electronic landscape of imidazolidin-2-one derivatives. By calculating parameters such as atomic net charges and Fukui functions, researchers can identify the most reactive sites within a molecule. scirp.org For instance, these calculations can pinpoint sites susceptible to either nucleophilic or electrophilic attack. scirp.org The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Key Electronic Structure and Reactivity Descriptors (Illustrative for Imidazolidin-2-one Scaffold)

| Descriptor | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; relates to reactivity with electrophiles. | DFT (e.g., B3LYP/6-311G(d)) |

| LUMO Energy | Indicates electron-accepting ability; relates to reactivity with nucleophiles. | DFT (e.g., B3LYP/6-311G(d)) |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | DFT |

| Mulliken Atomic Charges | Estimates the partial charge on each atom, identifying electrophilic and nucleophilic centers. | DFT |

| Fukui Functions (f+, f-) | Identifies the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. | DFT |

Note: This table is illustrative and based on general computational studies of heterocyclic compounds. Specific values for this compound would require dedicated calculations.

A significant application of DFT is the mapping of reaction pathways for the synthesis of imidazolidin-2-ones. Computational studies have successfully rationalized reaction mechanisms by calculating the Gibbs free energies of reactants, intermediates, transition states, and products. acs.orgresearchgate.net For example, in the synthesis of imidazolidin-2-ones from propargylic ureas, DFT calculations (using the ωb97xd functional) helped to elucidate the most feasible reaction mechanism. acs.orgresearchgate.net

These investigations reveal the energy barriers associated with each step of a reaction, allowing chemists to understand why certain products are formed preferentially. mdpi.com A plausible mechanism for the formation of substituted imidazolidin-2-ones involves the acid-promoted cyclization of urea (B33335) derivatives, where DFT can calculate the relative energies of key intermediates and transition states, thereby explaining the reaction's progression. mdpi.com

Table 2: Example of Calculated Energetic Data in Imidazolidin-2-one Synthesis (Hypothetical)

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant Complex | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for cyclization |

| 3 | Intermediate | -5.8 | Cyclized intermediate |

| 4 | Transition State 2 (TS2) | +21.5 | Energy barrier for subsequent step |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT studies on reaction pathways, such as those described for related syntheses. acs.orgmdpi.com

DFT calculations are instrumental in predicting the regioselectivity of reactions involving the imidazolidin-2-one scaffold. mdpi.comnih.gov In syntheses where multiple isomers can be formed, computational models can determine the most energetically favorable reaction pathway, thus predicting the major product. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, quantum chemistry calculations successfully rationalized the observed high regioselectivity, which led to the formation of 4-substituted imidazolidin-2-ones. mdpi.comnih.gov By comparing the energies of different transition states, researchers can explain why one regioisomer is formed over another. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering critical insights into their conformational preferences and interactions with other molecules. arxiv.org For a flexible molecule like this compound, which contains a propyl chain, MD simulations can map its conformational landscape and identify the most stable arrangements.

These simulations are also used to study intermolecular interactions, such as how the molecule might interact with solvents or biological macromolecules. arxiv.org Studies on related imidazolium-based ionic liquids use MD to investigate properties like liquid structure and the effect of solvents like water on intermolecular forces. arxiv.orgnih.gov Such analyses are crucial for understanding the molecule's behavior in different environments. Conformational analysis of related imidazolidine (B613845) derivatives has also been successfully performed using NMR spectroscopy, which can be correlated with computational results. researchgate.net

Exploration of Quantitative Structure-Reactivity Relationships (QSRR) for Derivative Design

Quantitative Structure-Reactivity (or Activity) Relationship (QSRR/QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.gov For the design of new imidazolidin-2-one derivatives, QSRR can be a powerful tool.

In a typical QSRR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of related molecules. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that relates these descriptors to an observed property, like reaction rate or binding affinity. nih.govpensoft.net Such models have been developed for imidazoline (B1206853) derivatives to predict their retention behavior in chromatography. nih.govresearchgate.net These validated models can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties. pensoft.net

Future Directions and Emerging Research Opportunities

Development of Novel and Highly Efficient Synthetic Methodologies for N-Substituted Imidazolidin-2-ones

The synthesis of N-substituted imidazolidin-2-ones, the foundational scaffold for the title compound, is a cornerstone of research in this field. While traditional methods often rely on the carbonylation of diamines with hazardous reagents like phosgene (B1210022), modern research is geared towards more sustainable and efficient catalytic protocols. acs.orgnih.gov

Future advancements are anticipated in several key areas:

Catalytic Systems: The development of novel catalysts is paramount. This includes exploring less expensive and more abundant metal catalysts as alternatives to precious metals like palladium. mdpi.com Organocatalysis, utilizing small organic molecules to catalyze reactions, also presents a promising metal-free alternative. acs.orgresearchgate.net For instance, bicyclic guanidines have shown efficacy in the synthesis of imidazolidin-2-ones from propargylamines, a primary amine, and carbon dioxide under solvent-free conditions. researchgate.net

Atom Economy and Green Chemistry: Methodologies that maximize atom economy, such as cycloaddition reactions and intramolecular cyclizations, are gaining traction. nih.gov The use of carbon dioxide as a C1 source for synthesizing N-containing heterocycles aligns with the principles of green chemistry and sustainability. nih.govresearchgate.net For example, CeO2 has been demonstrated as an effective heterogeneous catalyst for synthesizing 2-imidazolidinone directly from ethylenediamine (B42938) carbamate. nih.gov

Expanded Substrate Scope: Research will likely focus on developing synthetic routes that tolerate a wider range of functional groups, enabling the creation of more complex and diverse N-substituted imidazolidin-2-one libraries. acs.org A pseudo-multicomponent, one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones has been developed, showcasing efficiency and sustainability. nih.gov

A comparative look at various synthetic strategies highlights the evolution of this field:

| Method | Key Features | Catalyst/Reagent Examples | Reference |

| Carbonylation of Diamines | Direct incorporation of a carbonyl group. | Phosgene, Carbonyldiimidazole (CDI), CO2, Dialkyl Carbonates | mdpi.commdpi.com |

| Catalytic Diamination | Formation of two C-N bonds across an unsaturated C-C bond. | Palladium, Copper | mdpi.com |

| Intramolecular Hydroamination | Cyclization of unsaturated ureas. | Gold, Palladium, Phosphazene bases (BEMP) | acs.orgmdpi.com |

| Aziridine (B145994) Ring Expansion | Reaction of aziridines with isocyanates. | Nickel, Iodide anions | mdpi.com |

Exploration of Undiscovered Reactivity Profiles and Complex Transformations

The 1-(3-chloropropyl)imidazolidin-2-one molecule possesses two primary reactive sites: the electrophilic carbon of the chloropropyl chain and the imidazolidin-2-one ring itself. While the chloroalkyl group is a well-understood handle for nucleophilic substitution, the reactivity of the heterocyclic core offers fertile ground for discovery.

Future research could explore:

Ring-Opening Polymerization (ROP): The imidazolidin-2-one ring, being a cyclic urea (B33335), has the potential to undergo ring-opening polymerization to form polyureas. While the ring is generally stable, exploring catalytic or high-temperature conditions for ROP could lead to novel polymer structures. researchgate.net The polymerization temperature of related heterocyclic compounds like benzoxazines can be influenced by their structure. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds on the imidazolidin-2-one ring is a highly sought-after transformation. Advances in transition-metal-catalyzed C-H activation could enable the direct attachment of various functional groups, bypassing the need for pre-functionalized substrates. researchgate.net

Complex Cascade Reactions: The dual reactivity of the molecule could be harnessed in designing complex cascade or domino reactions. For instance, an initial nucleophilic substitution at the chloropropyl chain could trigger a subsequent intramolecular cyclization or rearrangement involving the imidazolidin-2-one ring, leading to intricate polycyclic structures in a single step. acs.org

Innovative Applications in the Synthesis of Advanced Organic Materials and Chemical Building Blocks

The unique structural features of this compound make it an attractive building block for advanced materials and complex organic synthesis. mdpi.comnih.gov

Polymer Science: The ability to incorporate the polar, hydrogen-bond-donating imidazolidin-2-one moiety into polymer backbones is of significant interest. This can be achieved either by polymerizing functionalized monomers derived from this compound or by grafting it onto existing polymer chains. Such polymers could exhibit enhanced thermal stability, altered solubility, and unique intermolecular interactions, making them suitable for applications in membranes, coatings, and specialty plastics. nih.govatamanchemicals.com For instance, polymers like PEG and PVP have been used to create solid dispersions with imidazolidine (B613845) derivatives to improve their properties. nih.gov

Supramolecular Chemistry and Crystal Engineering: The hydrogen bonding capabilities of the urea functionality within the imidazolidin-2-one ring can be exploited to construct well-defined supramolecular assemblies and chiral microporous materials. atamanchemicals.com By designing molecules with specific recognition sites, it is possible to create self-assembling systems with applications in sensing, catalysis, and molecular separation.

Versatile Synthetic Intermediate: As a bifunctional molecule, this compound serves as a valuable intermediate. mdpi.comnih.gov The chloropropyl group allows for facile linkage to other molecules, while the imidazolidin-2-one core can be a precursor to vicinal diamines, which are themselves crucial building blocks in medicinal and organic chemistry. nih.gov

Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery

The confluence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating discovery in this field. acs.orgrsc.orgnih.gov

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms. scielo.brresearchgate.net For example, computational studies have been used to rationalize the regioselectivity in the synthesis of substituted imidazolidinones and to understand the stability of reaction intermediates. nih.govmdpi.com This understanding allows for the rational optimization of reaction conditions to favor desired products. scielo.br

Predictive Modeling: Computational screening can predict the properties of novel, yet-to-be-synthesized derivatives. This includes predicting reactivity, electronic properties, and even potential biological activity. nih.gov Such in silico experiments can guide synthetic efforts toward the most promising candidates, saving significant time and resources. acs.orgnih.gov

Rational Design of Catalysts and Materials: Computational tools are invaluable for designing new catalysts with enhanced activity and selectivity for imidazolidin-2-one synthesis. acs.org Similarly, molecular modeling can be used to predict the solid-state packing and bulk properties of polymers and supramolecular structures derived from this compound, aiding in the design of materials with targeted functionalities. rsc.orgnih.gov

The synergy between computation and experimentation has been highlighted in numerous studies, from understanding aromatic stacking interactions to accelerating the discovery of organic materials and elucidating complex reaction mechanisms. acs.orgrsc.orgnih.gov This integrated approach will undoubtedly be a driving force in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

(Basic) What are the common synthetic routes for preparing 1-(3-Chloropropyl)imidazolidin-2-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous imidazolidin-2-one derivatives are synthesized via the reaction of amines with chloroalkyl isocyanates. In one protocol, pyridine-4-amine reacts with 2-chloroethyl isocyanate in toluene to form an intermediate urea, which is cyclized using NaH in DMF/THF . Optimization includes controlling temperature (0–60°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

(Basic) What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- NMR : H and C NMR identify proton environments (e.g., imidazolidinone ring protons at δ 3.2–4.0 ppm) and confirm cyclization by detecting urea-to-amide bond conversion .

- IR : Stretching frequencies for C=O (1680–1720 cm) and N–H (3200–3400 cm) validate the core structure.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .

Advanced hyphenated techniques (LC-HRMS) are recommended for purity assessment.

(Advanced) How can computational chemistry approaches optimize the design of this compound derivatives for drug discovery?

Methodological Answer:

Deep reinforcement learning and molecular docking are employed to predict binding affinities. For instance, derivatives like 1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one were screened as SARS-CoV-2 Mpro inhibitors using in silico models. Key steps include:

- Docking : Software like AutoDock Vina evaluates interactions with target proteins (e.g., Mpro active sites).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties to prioritize candidates .

- Dynamic Simulations : MD simulations (e.g., GROMACS) validate stability of ligand-protein complexes.

(Advanced) What challenges arise in resolving hydrogen bonding networks in this compound derivatives via X-ray crystallography?

Methodological Answer:

Challenges include:

- Crystal Quality : Poor diffraction due to flexible chloropropyl chains requires vapor diffusion or slow cooling for crystallization.

- Disorder : Chlorine atoms may exhibit positional disorder, necessitating high-resolution data (≤1.0 Å) and SHELXL refinement with restraints .

- Hydrogen Bonding : Weak interactions (e.g., N–H···O, C–H···N) are resolved using difference Fourier maps and validated via PLATON analysis. Symmetry operations must be carefully assigned to avoid misinterpretation .

(Basic) How are purification and stability of this compound managed during storage?

Methodological Answer:

- Purification : Flash chromatography (silica gel, gradient elution) removes unreacted precursors. Recrystallization from ethanol/water improves purity.

- Stability : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the chloropropyl group. Monitor degradation via TLC or HPLC with UV detection at 254 nm .

(Advanced) How should researchers address discrepancies in spectroscopic data when characterizing novel analogs?

Methodological Answer:

Contradictions between NMR, IR, and X-ray data require:

- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian).

- Crystallographic Refinement : Re-examine SHELXL refinement parameters (e.g., ADPs, occupancy ratios) to resolve ambiguities in bond lengths/angles .

- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts in NMR spectra, validated by variable-temperature studies .

(Advanced) What role does the chloropropyl group play in the biological activity of imidazolidin-2-one derivatives?

Methodological Answer:

The chloropropyl moiety enhances:

- Lipophilicity : Improves membrane permeability (logP calculated via ChemDraw).

- Target Engagement : Chlorine’s electronegativity facilitates halogen bonding with proteins (e.g., SARS-CoV-2 Mpro His41 residue) .

- Metabolic Stability : Resistance to oxidative degradation compared to unsubstituted analogs, validated via microsomal assays .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Ventilation : Chlorine gas release during decomposition requires scrubbers.

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

(Advanced) How can structure-activity relationship (SAR) studies guide the modification of imidazolidin-2-one scaffolds?

Methodological Answer:

SAR strategies include:

- Substituent Screening : Replace chloropropyl with fluoropropyl or methyl groups to assess potency changes (e.g., IC shifts in enzyme assays) .

- Conformational Analysis : X-ray data (torsion angles, ring puckering) correlate with bioactivity; e.g., planar imidazolidinone rings enhance binding .

- Pharmacophore Mapping : QSAR models identify critical moieties (e.g., hydrogen bond acceptors) using software like MOE .

(Advanced) What experimental and computational methods resolve conflicting data in reaction mechanisms for imidazolidin-2-one synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.